molecular formula C11H22O B3420965 (4-Tert-butylcyclohexyl)methanol CAS No. 20691-53-6

(4-Tert-butylcyclohexyl)methanol

Cat. No.: B3420965
CAS No.: 20691-53-6
M. Wt: 170.29 g/mol
InChI Key: GGWBQKOXLMPNMS-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)methanol is a type of terpene alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a methanol group. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Tert-butylcyclohexyl)methanol can be synthesized through the hydrogenation of 4-tert-butylcyclohexanone. This process involves the use of hydrogen gas and a catalyst, such as a ruthenium-aminophosphine complex . The reaction is typically carried out under specific conditions to ensure the selective production of the desired isomer.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid . This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (4-Tert-butylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include 4-tert-butylcyclohexanone (from oxidation) and various substituted cyclohexyl derivatives (from substitution reactions) .

Scientific Research Applications

(4-Tert-butylcyclohexyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals

Comparison with Similar Compounds

    4-tert-Butylcyclohexanol: This compound is structurally similar but lacks the methanol group.

    Cyclohexylmethanol: Another related compound, cyclohexylmethanol, has a similar structure but without the tert-butyl group.

Uniqueness: (4-Tert-butylcyclohexyl)methanol is unique due to the presence of both the tert-butyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

(4-tert-butylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBQKOXLMPNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909870, DTXSID201247499
Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-53-6, 10601-39-5, 13004-06-3
Record name 4-tert-Butylcyclohexanemethanol
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Record name cis-4-tert-Butylcyclohexylmethanol
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Record name trans-4-tert-Butylcyclohexylmethanol
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Record name 4-tert-Butylcyclohexylmethanol
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Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Record name cis-4-tert-butylcyclohexylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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